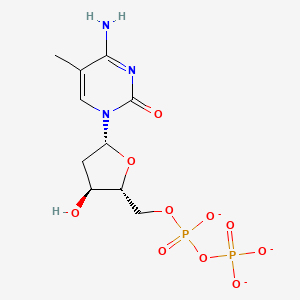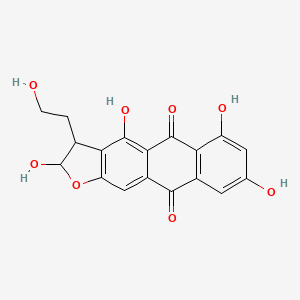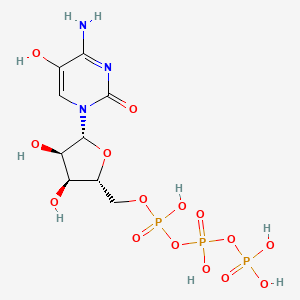![molecular formula C20H22N2O3 B1263341 2-[3-(4-Morpholinyl)propylamino]-9-xanthenone](/img/structure/B1263341.png)
2-[3-(4-Morpholinyl)propylamino]-9-xanthenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-morpholinyl)propylamino]-9-xanthenone is a member of xanthones.
Scientific Research Applications
Synthesis and Spectral Analysis
- Synthesis of Morpholinyl Derivatives : A study by Thanusu, Kanagarajan, and Gopalakrishnan (2010) focuses on synthesizing novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, which are derived from morpholinyl compounds and have shown potential in various biological activities, including antimicrobial, anti-inflammatory, and central nervous system activities (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Structural Activity Relationships
- Xanthenone Analogs and Antitumor Activity : Gamage et al. (1992) explored the structure-activity relationships of xanthenone analogs, noting that certain substitutions increased activity against colon tumors in mice (Gamage et al., 1992).
Catalytic Synthesis
- Catalytic Enantioselective Synthesis : He et al. (2021) reported a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones, demonstrating an innovative method in organic synthesis and medicinal chemistry (He, Wu, Wang, & Zhu, 2021).
Fluorophore Synthesis
- Synthesis of Xanthenone Fluorophores : Bacci, Kearney, and Van Vranken (2005) developed a two-step method for synthesizing xanthenone-based fluorophores, which are useful in various applications including bioimaging (Bacci, Kearney, & Van Vranken, 2005).
Antibacterial and Antifungal Activity
- Antibacterial and Antifungal Properties : Research by Marona et al. (2009) indicated that certain 2-substituted xanthone derivatives, including morpholine moieties, showed significant antibacterial and antifungal activities (Marona, Szkaradek, Karczewska, Trojanowska, Budak, Bober, Przepiórka, Cegła, & Szneler, 2009).
Inclusion Compounds and Structural Analysis
- Inclusion Compounds with Morpholine : Sayed, Jacobs, and Taljaard (2013) investigated the inclusion compounds formed with morpholine, providing insight into the structural properties of these compounds (Sayed, Jacobs, & Taljaard, 2013).
properties
Product Name |
2-[3-(4-Morpholinyl)propylamino]-9-xanthenone |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylpropylamino)xanthen-9-one |
InChI |
InChI=1S/C20H22N2O3/c23-20-16-4-1-2-5-18(16)25-19-7-6-15(14-17(19)20)21-8-3-9-22-10-12-24-13-11-22/h1-2,4-7,14,21H,3,8-13H2 |
InChI Key |
MXYRASMCXVZAHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=CC3=C(C=C2)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



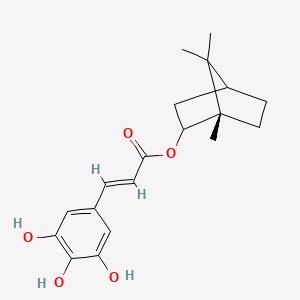

![10-Hydroxy-13-methoxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione](/img/structure/B1263262.png)
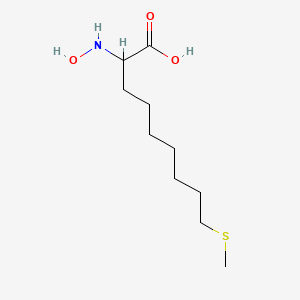
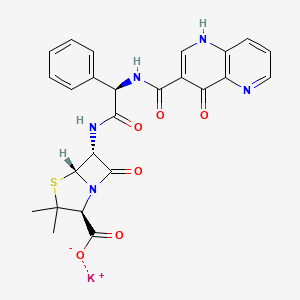
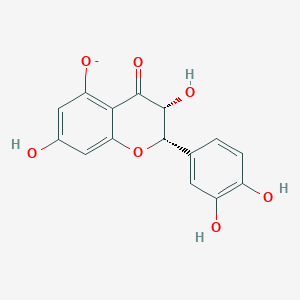
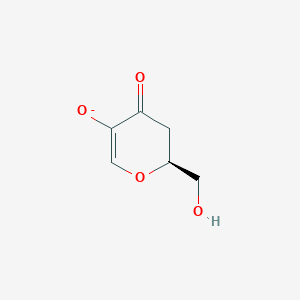
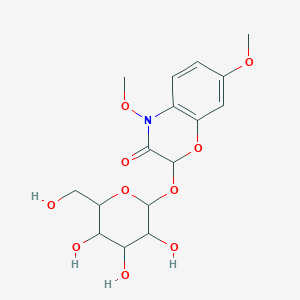
![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)
